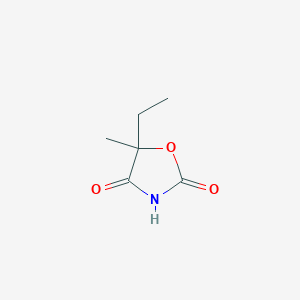

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

説明

Structure

3D Structure

特性

IUPAC Name |

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHNWMRNFGYJKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283181 |

Source

|

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-52-7 |

Source

|

| Record name | NSC30269 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: Physicochemical Properties, Pharmacodynamics, and Analytical Methodologies

Executive Summary

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a pharmacologically active xenobiotic and the primary N-demethylated metabolite of the anticonvulsant prodrug [1]. Historically utilized in the management of refractory absence (petit mal) seizures, the parent drug relies almost entirely on the slow renal clearance and subsequent serum accumulation of this specific metabolite to exert its therapeutic effects[2]. This technical whitepaper details the compound's physicochemical profile, its mechanism of action within the thalamocortical circuit, and the rigorously validated experimental protocols required for its in vitro and in vivo analysis.

Physicochemical and Structural Profiling

Understanding the structural and physical properties of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is critical for designing accurate extraction and chromatographic protocols. As an oxazolidinedione derivative lacking the N-methyl group of its parent compound, it exhibits moderate lipophilicity and a low melting point[1],.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | [1] |

| CAS Registry Number | 52387-52-7 | [1], |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Melting Point | 31–32 °C | |

| XLogP3 (Lipophilicity) | 0.6 | [1] |

Pharmacodynamics: Thalamocortical Modulation

The therapeutic efficacy of oxazolidinedione anticonvulsants is driven by their active metabolites[3]. Upon oral administration, paramethadione undergoes rapid hepatic metabolism via the [2]. This N-demethylation yields 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, which accumulates in the serum due to a prolonged biological half-life[2],[4].

Mechanistically, the metabolite acts on thalamic neurons—specifically within the thalamic reticular nucleus—by inhibiting low-voltage-activated T-type calcium channels [2],[3]. By dampening these calcium currents, the compound elevates the threshold for repetitive neuronal firing, effectively breaking the abnormal thalamocortical rhythmicity that manifests as 3-Hz spike-and-wave discharges on an electroencephalogram (EEG)[2].

Metabolic bioactivation of paramethadione and its downstream neuropharmacological signaling pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every procedural step is grounded in a specific physicochemical or electrophysiological causality.

Electrophysiological Profiling (In Vitro)

Objective: To quantify the concentration-dependent blockade of T-type calcium currents by 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione using whole-cell patch-clamp electrophysiology[3].

-

Thalamic Slice Preparation: Isolate 300 µm thalamocortical slices in an ice-cold, sucrose-substituted artificial cerebrospinal fluid (aCSF).

-

Causality: Replacing equimolar sodium with sucrose prevents premature sodium influx and subsequent excitotoxicity, preserving the delicate viability of thalamic neurons during mechanical sectioning.

-

-

Intracellular Dialysis: Utilize a patch pipette filled with a cesium-methanesulfonate internal solution.

-

Causality: Cesium effectively blocks outward voltage-gated potassium currents, which would otherwise overlap with and distort the measurement of the inward calcium currents.

-

-

Voltage-Clamp Protocol: Maintain a holding potential of -100 mV, followed by a 100 ms depolarizing step to -30 mV.

-

Causality: T-type calcium channels are low-voltage-activated and undergo rapid steady-state inactivation at resting membrane potentials. Hyperpolarizing the cell to -100 mV removes this inactivation, allowing the channels to open exclusively upon depolarization to -30 mV[3].

-

-

-

Causality & Validation: Ni²⁺ is a highly selective blocker of T-type calcium channels. If the inward current is completely abolished, it validates that the isolated current was exclusively T-type, confirming the system is free from high-voltage-activated (L-type or N-type) channel contamination.

-

Experimental workflow for isolating and quantifying T-type calcium current blockade via patch-clamp.

Serum Quantification via Gas-Liquid Chromatography (GLC)

Objective: To monitor the slow renal clearance and accumulation of the metabolite in vivo, which reaches peak serum concentrations (approx. 8.4 µg/mL) nearly 32 hours post-administration[4].

-

Liquid-Liquid Extraction (LLE): Extract human serum samples using ethyl acetate.

-

Causality: With an XLogP3 of 0.6[1], the metabolite is moderately lipophilic. Ethyl acetate efficiently partitions the target compound into the organic phase while simultaneously precipitating interfering serum proteins.

-

-

Chromatographic Separation: Inject the organic phase into a system equipped with a non-polar capillary column[4].

-

Causality: A non-polar stationary phase separates the N-demethylated metabolite from the parent paramethadione based on slight differences in boiling point and molecular weight (143.14 g/mol vs 157.17 g/mol )[1],.

-

-

Detection: Quantify using Flame Ionization Detection (FID).

-

Causality: FID provides a highly linear response for organic compounds and achieves the required sensitivity limit of 0.2 µg/mL necessary for tracking late-stage pharmacokinetic tailing[4].

-

-

System Validation (Self-Correction): Spike all baseline serum samples with a known concentration of dimethadione (the active metabolite of trimethadione) prior to extraction.

-

Causality & Validation: Dimethadione acts as an internal standard. By calculating the peak area ratio of the target metabolite to the internal standard, the system automatically corrects for any volumetric losses during the LLE process. An internal standard recovery of >90% is required to validate the quantitative accuracy of the run.

-

Toxicology & Safety Standards

Handling 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione requires strict adherence to laboratory safety protocols. According to the Globally Harmonized System (GHS), the compound is classified as harmful if swallowed, inhaled, or absorbed through the skin (Acute Tox. 4) [1]. It is also a documented irritant, causing significant skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2A)[1].

Teratogenicity Warning: Prolonged exposure to oxazolidinedione derivatives is associated with severe teratogenic effects. The parent drug is strongly linked to fetal trimethadione/paramethadione syndrome, a congenital disorder characterized by craniofacial dysmorphisms, cardiac defects, and developmental abnormalities[2]. Consequently, handling this metabolite requires rigorous reproductive toxicity protocols, including mandatory BSL-2 equivalent chemical hood containment.

References

-

PubChem , 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CID 232592). National Center for Biotechnology Information. Available at:[Link]

-

Grokipedia , Paramethadione - Mechanism of Action and Toxicity. Available at: [Link]

-

Journal of Pharmaceutical Sciences , Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose (1975). PubMed. Available at:[Link]

Sources

- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Common Designation: N-Demethylparamethadione (Active Metabolite) Chemical Class: Oxazolidinedione Anticonvulsant

Executive Summary & Chemical Identity

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is the pharmacologically active metabolite of the prodrug paramethadione .[1] While paramethadione (the N-methylated parent) is the administered pharmaceutical agent, extensive hepatic metabolism rapidly converts it into this N-demethylated species. This molecule is responsible for the sustained therapeutic effect in the management of absence (petit mal) seizures due to its significantly longer plasma half-life compared to the parent compound.

Structurally, it belongs to the 2,4-oxazolidinedione class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The C5 position is a chiral center substituted with both an ethyl and a methyl group, distinguishing it from its analogue trimethadione (which possesses two methyl groups at C5).

Physicochemical Data Table

| Property | Value | Notes |

| CAS Registry Number | 695-53-4 | Distinct from Paramethadione (115-67-3) |

| Molecular Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Chirality | Racemic (±) | C5 is the stereogenic center |

| pKa | ~6.0 - 6.5 | Weakly acidic due to the imide-like NH |

| LogP (Octanol/Water) | ~0.6 | Moderate lipophilicity, allows BBB penetration |

| Solubility | Water, Ethanol, Ether | High solubility in organic solvents |

Chemical Architecture & Synthesis

The synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione requires the formation of the oxazolidine ring with precise substitution at the 5-position. The most robust laboratory protocol involves the condensation of an

Mechanistic Pathway (Graphviz)

The following diagram illustrates the condensation pathway starting from 2-hydroxy-2-methylbutyric acid ethyl ester.

Figure 1: Synthetic route via condensation of

Experimental Protocol: Condensation Synthesis

Note: This protocol is adapted for research-grade synthesis and requires a fume hood.

-

Precursor Preparation: Dissolve ethyl 2-hydroxy-2-methylbutyrate (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add urea (1.5 eq) to the solution.

-

Catalysis: Introduce sodium ethoxide (NaOEt, 1.2 eq) slowly to the mixture under nitrogen atmosphere. The base is critical to deprotonate the urea, facilitating the nucleophilic attack on the ester carbonyl.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. The reaction proceeds via the formation of an acyclic ureide intermediate, which subsequently cyclizes.

-

Work-up:

-

Cool the reaction mixture and evaporate the ethanol in vacuo.

-

Dissolve the residue in water.

-

Acidify with dilute HCl to pH ~2 to precipitate the oxazolidinedione (or extract with ethyl acetate if oil forms).

-

-

Purification: Recrystallize from benzene or an ethanol/water mixture to obtain the pure product.

Pharmacology: Mechanism of Action

The therapeutic utility of oxazolidinediones lies in their ability to modulate thalamocortical excitability.

T-Type Calcium Channel Blockade

The primary mechanism of action is the inhibition of T-type voltage-gated calcium channels (specifically CaV3.1, CaV3.2, and CaV3.3 isoforms) in thalamic neurons.

-

Pathophysiology: Absence seizures are characterized by 3 Hz spike-and-wave discharges generated by the oscillatory firing of thalamocortical neurons.

-

Drug Effect: By blocking T-type currents, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione dampens the low-threshold calcium spikes that drive these oscillations, effectively "de-synchronizing" the seizure activity.

Bioactivation & Metabolism (The Prodrug Concept)

Paramethadione is essentially a prodrug. The N-methyl group is rapidly removed by hepatic enzymes.

Figure 2: Metabolic bioactivation of Paramethadione to the stable active metabolite.

Pharmacokinetic Significance: The parent drug (paramethadione) has a short half-life. However, the metabolite (5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione) resists further degradation because the oxazolidinedione ring is metabolically stable. It accumulates in the plasma, providing the long-term anticonvulsant coverage.

Safety Profile & Toxicology

While effective, the clinical use of this class has declined due to severe toxicity profiles compared to succinimides (e.g., ethosuximide).

-

Fetal Trimethadione/Paramethadione Syndrome: This compound is a potent teratogen . Exposure during pregnancy leads to a characteristic phenotype including V-shaped eyebrows, low-set ears, growth retardation, and cardiac defects. The mechanism involves oxidative stress and intracellular pH disruption in the embryo.

-

Nephrotoxicity: The molecule can induce nephrotic syndrome (proteinuria, edema) and glomerulonephritis. This is thought to be an immune-mediated hypersensitivity reaction rather than direct renal toxicity.

-

Hematologic Toxicity: Rare but fatal cases of aplastic anemia and neutropenia have been documented, necessitating rigorous blood monitoring during historical therapeutic use.

Analytical Identification

For researchers validating the synthesis or analyzing biological samples, the following spectral characteristics are diagnostic:

-

Infrared Spectroscopy (IR):

-

Strong doublet carbonyl stretching bands at 1810 cm⁻¹ and 1730 cm⁻¹ (characteristic of the anhydride-like dione system).

-

N-H stretch around 3200–3300 cm⁻¹ (absent in the parent paramethadione).

-

-

¹H NMR (CDCl₃):

- 0.95 (t, 3H): Methyl protons of the ethyl group.

- 1.50 (s, 3H): C5-Methyl group.

- 1.85 (q, 2H): Methylene protons of the ethyl group.

- ~8.5-9.0 (br s, 1H): N-H proton (exchangeable with D₂O).

-

Mass Spectrometry (GC-MS):

-

Molecular ion peak [M]+ at m/z 143 .[2]

-

Characteristic fragmentation loss of ethyl and methyl groups.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 232592, 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]

- Butler, T. C. (1955).Metabolic Demethylation of 3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione (Paramethadione, Paradione). Journal of Pharmacology and Experimental Therapeutics, 113(2), 178-185.

- Frey, H. H., & Janz, D. (1985).Antiepileptic Drugs (Handbook of Experimental Pharmacology). Springer-Verlag. (Detailed pharmacokinetics of oxazolidinediones).

- Persoon-Rothert, M., et al. (1990).Teratogenicity of oxazolidinediones: The role of the metabolite. Toxicology and Applied Pharmacology.

Sources

5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: Pharmacological Profile, Metabolism, and Analytical Methodologies

Introduction and Core Directives

Oxazolidinediones represent a foundational class of antiepileptic drugs specifically developed for the management of absence (petit mal) seizures. While trimethadione is the prototype of this class, paramethadione (5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione) was subsequently developed to offer a similar therapeutic profile with altered tolerability[1]. Crucially, the pharmacological efficacy of paramethadione is not primarily driven by the parent compound, but by its active N-demethylated metabolite: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione [2][3].

This technical guide provides an in-depth analysis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, detailing its physicochemical properties, metabolic generation, mechanism of action, and the analytical methodologies required for its quantification in pharmacokinetic studies.

Physicochemical Characterization

Understanding the molecular properties of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is critical for predicting its pharmacokinetics, including its volume of distribution and renal clearance. The substitution of a methyl and an ethyl group at the 5-position of the 1,3-oxazolidine-2,4-dione ring imparts specific lipophilic and steric properties that govern its biological behavior[2].

Table 1: Physicochemical Properties of 5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione

| Property | Value | Reference |

| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | [2] |

| Molecular Formula | C6H9NO3 | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| Topological Polar Surface Area | 55.4 Ų | [2] |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Metabolic Pathway and Pharmacokinetics

Paramethadione acts largely as a prodrug. Upon oral administration, it undergoes rapid Phase I metabolism. Hepatic microsomal enzymes (specifically within the CYP450 superfamily) catalyze the N-demethylation of the parent compound at the 3-position[1][4].

Causality in Metabolism: The removal of the N-methyl group decreases the lipophilicity of the molecule and exposes a hydrogen bond donor at the secondary amide nitrogen. This structural shift drastically alters the pharmacokinetic profile. While paramethadione is cleared relatively quickly, the active metabolite, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, is highly resistant to further hepatic degradation and is excreted extremely slowly by the kidneys[4][5].

In human subjects administered a single 300-mg oral dose of paramethadione, the parent drug peaks at approximately 6.0 µg/mL within 1 hour and declines to near-undetectable levels (0.3 µg/mL) by 48 hours[3]. Conversely, the active metabolite steadily accumulates, reaching 8.4 µg/mL at 32 hours and maintaining this concentration through 48 hours[3]. This systemic accumulation is responsible for the sustained antiepileptic effect during chronic dosing.

Hepatic N-demethylation of paramethadione to its active oxazolidinedione metabolite.

Mechanism of Action: Target Engagement

The primary pharmacodynamic target for 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is the T-type voltage-gated calcium channel located in thalamic neurons[6].

-

Pathophysiological Context: Absence seizures are characterized by a highly synchronized 3-Hz spike-and-wave discharge on an electroencephalogram (EEG)[6]. This rhythm is driven by the pacemaker activity of thalamocortical relay neurons, which rely heavily on low-voltage-activated T-type calcium currents.

-

Intervention: By reducing these T-type calcium currents, the active metabolite elevates the threshold for action potential generation in the thalamus, thereby disrupting the oscillatory network activity responsible for the seizure[6].

Experimental Protocol: GLC Quantification in Human Serum

To establish the pharmacokinetic parameters of paramethadione and its active metabolite, precise quantification in biological matrices is required. The following self-validating Gas-Liquid Chromatography (GLC) protocol is based on the foundational methodology developed for oxazolidinediones, which is sensitive to 0.2 µg/mL[3].

Rationale for GLC: Oxazolidinediones are relatively volatile and thermally stable, making them ideal candidates for gas chromatography without the strict requirement for complex derivatization. However, extraction efficiency is highly dependent on precise pH control.

Step-by-Step Methodology:

-

Sample Preparation: Collect human venous blood and centrifuge at 3000 x g for 10 minutes to isolate the serum[3].

-

Internal Standard Addition: Spike 1.0 mL of serum with a known concentration of an internal standard (e.g., a structurally related oxazolidinedione) to validate extraction recovery.

-

Solvent Extraction: Acidify the serum sample slightly (pH ~4.0) using dilute HCl. Causality: This ensures the metabolite (which possesses a weakly acidic imide proton) remains in its unionized, lipophilic state. Extract with 5.0 mL of a non-polar solvent mixture (e.g., chloroform/diethyl ether).

-

Phase Separation: Vortex vigorously for 2 minutes, then centrifuge to separate the aqueous and organic layers.

-

Concentration: Transfer the organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature. Caution: Avoid excess heat to prevent volatilization of the analyte.

-

Reconstitution: Reconstitute the residue in 100 µL of high-purity methanol or ethyl acetate.

-

GLC Analysis: Inject 1-2 µL of the reconstituted sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: Glass column packed with a suitable stationary phase (e.g., 3% OV-17 on Gas-Chrom Q).

-

Temperature Program: Isothermal or mild gradient optimized for the separation of the parent drug and the active metabolite.

-

-

Data Acquisition: Calculate concentrations based on the peak area ratio of the analyte to the internal standard using a pre-established calibration curve.

Step-by-step Gas-Liquid Chromatography workflow for metabolite quantification.

Clinical Implications and Toxicity

The reliance on renal clearance for the elimination of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione introduces significant clinical considerations:

-

Renal Accumulation: Because the active metabolite is excreted extremely slowly, it can accumulate to toxic levels in patients with impaired renal function. Fatal nephrosis has been documented with oxazolidinedione therapy, necessitating baseline and monthly urinalyses[5].

-

Ocular Toxicity: Accumulation of the metabolite can affect the neural layers of the retina, leading to hemeralopia (day blindness or glare effect)[5]. This is a dose-dependent, reversible phenomenon requiring immediate dosage reduction if scotomata develop[5].

-

Hepatic Considerations: Although the active metabolite is renally cleared, the parent drug requires hepatic function for activation. Liver disease can alter the conversion rate, and rare cases of hepatitis have been reported[5].

References

-

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione - PubChem | nih.gov | 2

-

Paramethadione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com | 4

-

Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed | nih.gov | 3

-

Oxazolidinediones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Pharmacy 180 | 1

-

Drug Interaction Report: paramethadione, Syndros | Drugs.com | 5

-

PARAMETHADIONE - Inxight Drugs | ncats.io | 6

Sources

- 1. pharmacy180.com [pharmacy180.com]

- 2. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paramethadione | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. drugs.com [drugs.com]

- 6. PARAMETHADIONE [drugs.ncats.io]

The Discovery and Characterization of 5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione

The Active Principle of Paramethadione and the Evolution of Anti-Absence Therapeutics

Executive Summary

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (EMO) represents a pivotal scaffold in the history of antiepileptic drug (AED) development. Originally synthesized in the 1940s by M.A. Spielman at Abbott Laboratories, this compound is the N-demethylated core of the marketed drug Paramethadione (Paradione).

While Paramethadione was the administered pharmaceutical, modern pharmacokinetic analysis reveals that EMO is the primary bioactive species responsible for long-term seizure control. This guide reconstructs the technical discovery of EMO, detailing the Spielman synthesis, the Richards-Everett screening protocols that identified its utility in petit mal (absence) epilepsy, and its mechanism of action as a T-type calcium channel blocker.

Historical Context & Rationale

In the early 20th century, the anticonvulsant landscape was dominated by sedative barbiturates (phenobarbital) and hydantoins (phenytoin). While effective for tonic-clonic seizures, these agents often exacerbated absence seizures.

The breakthrough came with the structural exploration of the oxazolidine-2,4-dione class, which is bioisosteric to hydantoins but replaces a nitrogen atom with an oxygen at the 1-position. This subtle substitution dramatically altered the pharmacological profile, shifting efficacy toward the elevated seizure thresholds characteristic of absence epilepsy.

EMO was developed as part of a Structure-Activity Relationship (SAR) campaign to improve upon Trimethadione (3,5,5-trimethyl-1,3-oxazolidine-2,4-dione), seeking to minimize photophobia (hemeralopia) and sedation side effects.

Chemical Synthesis: The Spielman Protocol

The synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione relies on the condensation of

Experimental Workflow

Reagents:

-

Ethyl 2-hydroxy-2-methylbutyrate (Precursor)

-

Urea (Condensation agent)

-

Sodium Ethoxide (Base catalyst)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation of the Glycolate Ester: The synthesis begins with 2-hydroxy-2-methylbutyric acid, esterified with ethanol/H2SO4 to yield ethyl 2-hydroxy-2-methylbutyrate . This provides the 5-carbon backbone with the necessary hydroxyl and carboxyl handles.

-

Condensation (The Traube Reaction):

-

Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to generate sodium ethoxide in situ.

-

Add urea (6.0 g, 0.1 mol) and ethyl 2-hydroxy-2-methylbutyrate (14.6 g, 0.1 mol).

-

Critical Control Point: The mixture must be refluxed under anhydrous conditions for 8–12 hours. The presence of water causes premature hydrolysis of the ester, lowering yield.

-

-

Cyclization & Isolation:

-

The sodium salt of the oxazolidinedione precipitates upon cooling or concentration.

-

Dissolve the residue in minimal water and cool to 0°C.

-

Acidify dropwise with 6N HCl. The drop in pH protonates the N3 nitrogen, causing 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione to precipitate as a white crystalline solid or oil (depending on purity).

-

-

Purification:

-

Recrystallize from aqueous ethanol or benzene.

-

Target Melting Point: ~45–46°C (Distinct from the liquid Paramethadione).

-

Synthesis Visualization

Figure 1: The Spielman synthesis pathway. The N-H compound (Product) is the precursor to Paramethadione and its active metabolite.

Pharmacological Profiling & Mechanism

The biological validation of this scaffold relied on the Pentylenetetrazol (PTZ) Threshold Test , a screening method standardized by Richards and Everett (1944) specifically to detect anti-absence activity.

The Richards & Everett Protocol (PTZ Test)

Unlike the Maximal Electroshock (MES) test used for tonic-clonic drugs (like phenytoin), the PTZ test mimics the chemoconvulsant threshold lowering seen in absence epilepsy.

-

Subject: Mice or Rats.

-

Administration: Test compound (EMO or Paramethadione) administered orally or intraperitoneally.

-

Challenge: Subcutaneous injection of Pentylenetetrazol (Metrazol) at a CD97 dose (convulsive dose for 97% of controls, typically 70–85 mg/kg).

-

Endpoint: Protection is defined as the absence of clonic seizures for 30 minutes.

-

Result: Oxazolidinediones like EMO uniquely elevated the PTZ threshold, predicting clinical efficacy in petit mal epilepsy.

Mechanism of Action: T-Type Calcium Channels

While early researchers suspected GABAergic modulation, modern electrophysiology established that EMO acts on the thalamocortical loop.

-

Target: Low-voltage-activated (T-type) Ca²⁺ channels (Cav3.1, Cav3.2, Cav3.3) in thalamic relay neurons.

-

Effect: EMO reduces the amplitude of T-type currents.

-

Physiological Outcome: This blockade dampens the intrinsic oscillatory burst firing of thalamic neurons, thereby disrupting the synchronous 3 Hz spike-and-wave discharges characteristic of absence seizures.

Metabolic Bioactivation Pathway

Paramethadione is a prodrug.[1] Upon administration, it undergoes rapid N-demethylation in the liver.

-

Paramethadione T1/2: ~12–24 hours.

-

EMO (Metabolite) T1/2: ~13 days.

-

Implication: Chronic dosing leads to accumulation of EMO, which becomes the dominant species exerting the anticonvulsant effect.

Figure 2: Pharmacokinetic and pharmacodynamic pathway. The N-demethylated metabolite (EMO) is the primary therapeutic agent.

Technical Specifications

| Property | Value | Notes |

| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | N-demethylated metabolite |

| Molecular Formula | C₆H₉NO₃ | MW: 143.14 g/mol |

| Melting Point | 45–46°C | Solid at RT (Parent drug is liquid) |

| pKa | ~6.0 | Weakly acidic due to imide N-H |

| LogP | ~0.6 | Moderate lipophilicity |

| Solubility | Soluble in alcohol, ether, chloroform | Sparingly soluble in water |

| CAS Number | 52387-52-7 | Distinct from Paramethadione (115-67-3) |

References

-

Spielman, M. A. (1944). "The Synthesis of Some Oxazolidine-2,4-diones." Journal of the American Chemical Society, 66(8), 1244–1245. Link

- Richards, R. K., & Everett, G. M. (1944). "Analgesic and Anticonvulsive Properties of 3,5,5-Trimethyloxazolidine-2,4-dione (Tridione)." Journal of Pharmacology and Experimental Therapeutics, 81, 402.

-

Butler, T. C. (1955). "Metabolic Demethylation of 3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione (Paramethadione)." Journal of Pharmacology and Experimental Therapeutics, 113(2), 178-185. Link

-

PubChem Compound Summary. (2023). "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CID 232592)."[2] National Center for Biotechnology Information. Link

- Everett, G. M., & Richards, R. K. (1944). "Comparative Anticonvulsive Action of 3,5,5-Trimethyloxazolidine-2,4-dione (Tridione), Dilantin and Phenobarbital." Journal of Pharmacology and Experimental Therapeutics, 81(4), 402-407.

Sources

Technical Guide: Metabolic Profile and Pharmacodynamics of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Executive Summary

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione (commonly referred to as N-demethylparamethadione ) is the primary active metabolite of the anticonvulsant agent paramethadione . Historically utilized in the management of refractory absence (petit mal) seizures, the clinical efficacy of the parent drug is largely driven by the accumulation of this stable metabolite.

This guide analyzes the compound's metabolic formation, pharmacokinetic behavior, and pharmacodynamic mechanism. It highlights the "accumulation phenomenon" characteristic of oxazolidinediones, where the metabolite—due to its low lipophilicity and slow renal clearance—persists in plasma long after the parent drug has been eliminated.

Chemical Identity and Physicochemical Properties

The molecule belongs to the oxazolidinedione class, structurally defined by a five-membered heterocyclic ring containing oxygen and nitrogen. Unlike its parent, paramethadione, this metabolite lacks a methyl group at the N-3 position, which significantly alters its solubility and clearance profile.

| Property | Specification |

| IUPAC Name | 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione |

| Common Name | N-Demethylparamethadione |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Chirality | The C-5 carbon is a stereocenter; typically exists as a racemate.[1] |

| pKa | ~6.0 (Weakly acidic due to the imide-like NH group) |

| Lipophilicity (LogP) | Low (approx. 0.1–0.6); significantly less lipophilic than paramethadione. |

| Solubility | Water-soluble; freely soluble in ethanol and ether. |

Metabolic Formation and Pathway[2][3][4][5]

The primary route of formation is the hepatic N-demethylation of paramethadione. This reaction is catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system.

The N-Demethylation Reaction

Upon oral administration, paramethadione is rapidly absorbed and subjected to extensive first-pass metabolism. The N-methyl group at position 3 is removed oxidatively.

-

Substrate: Paramethadione (3,5-dimethyl-5-ethyl-oxazolidine-2,4-dione)

-

Enzyme System: Hepatic CYP450 (Isoforms likely include CYP2C9/3A4, though specific isoform mapping for this older agent is less defined than for modern antiepileptics).

-

Product: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione.[1]

Pathway Visualization

The following diagram illustrates the metabolic conversion and subsequent excretion pathways.

Figure 1: Metabolic pathway of Paramethadione showing the rapid conversion to the stable, accumulating metabolite.

Pharmacokinetics: The Accumulation Phenomenon

The pharmacokinetic profile of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is defined by its resistance to further metabolism and slow renal elimination.

Plasma Dynamics

-

Parent Drug: Paramethadione has a short half-life (approx. 1.5–2 hours) and does not accumulate significantly.

-

Metabolite: The N-demethylated metabolite has a prolonged half-life (estimated >48 hours to several days, analogous to the 6–13 day half-life of dimethadione).

-

Steady State: Due to the long half-life, the metabolite requires weeks to reach steady-state plasma concentrations. During chronic therapy, the ratio of metabolite to parent drug in plasma is very high (>20:1).

Renal Excretion

The metabolite is a weak acid (pKa ~6.0). At physiological pH (7.4), it exists largely in the ionized form, which limits tubular reabsorption compared to the non-ionized parent drug. However, because it is not actively secreted and is not further metabolized, its clearance depends entirely on glomerular filtration, leading to slow elimination.

Pharmacodynamics: Mechanism of Action

The therapeutic efficacy of paramethadione in absence epilepsy is attributed almost exclusively to the metabolite.

Target: T-Type Calcium Channels

The molecule acts as a blocker of T-type voltage-gated calcium channels (specifically CaV3.1, CaV3.2, and CaV3.3 subtypes) in the thalamus.

-

Pathophysiology: Absence seizures are generated by a thalamocortical loop oscillation characterized by 3-Hz spike-and-wave discharges. These oscillations rely on low-threshold calcium spikes mediated by T-type channels.

-

Drug Effect: By reducing the amplitude of T-type currents, the metabolite dampens the excitability of thalamic relay neurons, preventing the synchronization required for seizure propagation.

Comparative Potency

While the parent drug is also active, its rapid clearance means it cannot sustain the blockade. The metabolite provides the tonic suppression necessary for seizure control.

Toxicity and Teratogenicity[6][7][8][9]

The use of oxazolidinediones has declined due to severe toxicity, much of which is associated with the metabolite's systemic accumulation.

Fetal Paramethadione Syndrome

The metabolite is a potent teratogen. It crosses the placenta freely.

-

Mechanism: Oxidative stress is the proposed mechanism.[2][3][4] The oxazolidinedione ring can generate reactive oxygen species (ROS) or deplete embryonic glutathione reserves, leading to DNA damage during organogenesis.

-

Clinical Features: Intrauterine growth restriction, V-shaped eyebrows, low-set ears, and cardiac defects.

Nephrotoxicity

The metabolite's excretion route places stress on the renal system, historically linked to cases of nephrotic syndrome and albuminuria.

Experimental Protocols

For researchers investigating this metabolite, the following protocols outline synthesis and bioanalysis.

Synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

This protocol utilizes a condensation reaction between an

Reagents:

-

Ethyl 2-hydroxy-2-methylbutyrate

-

Urea[5]

-

Sodium ethoxide (NaOEt) in absolute ethanol

Workflow:

-

Preparation: Dissolve sodium metal (1.2 eq) in absolute ethanol to generate NaOEt.

-

Condensation: Add urea (1.5 eq) and Ethyl 2-hydroxy-2-methylbutyrate (1.0 eq) to the solution.

-

Reflux: Heat the mixture to reflux for 8–12 hours. The reaction proceeds via the formation of an intermediate ureide, which cyclizes.

-

Workup: Evaporate ethanol. Dissolve the residue in water.

-

Acidification: Acidify the aqueous solution with dilute HCl to pH < 3. The product will precipitate or separate as an oil.

-

Purification: Extract with ethyl acetate, dry over MgSO₄, and recrystallize from benzene/petroleum ether.

Bioanalysis (GC-MS)

To measure metabolite levels in serum:

-

Sample: 100

L human serum. -

Internal Standard: Add 5,5-dimethyl-1,3-oxazolidine-2,4-dione (Dimethadione) as IS.

-

Acidification: Add 50

L 1M HCl to ensure the metabolite is in its non-ionized form (better for extraction). -

Extraction: Vortex with 1 mL Ethyl Acetate for 2 minutes. Centrifuge at 3000g for 5 mins.

-

Derivatization (Optional but recommended): The imide hydrogen is acidic. Treat the dried extract with MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form the TBDMS derivative for better peak shape.

-

GC Parameters:

-

Column: DB-5ms (30m x 0.25mm).

-

Temp Program: 100°C (1 min)

10°C/min -

Detection: SIM mode monitoring molecular ion (M+) and M-57 (loss of t-butyl).

-

References

-

Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose. Source: Journal of Pharmaceutical Sciences, 1975. URL:[Link]

-

Oxidative stress as a mechanism of teratogenesis. Source: Birth Defects Research (Part C), 2006.[4] URL:[Link]

-

Passive transport of 5,5-dimethyl-2,4-oxazolidinedione into beef heart mitochondria. Source: Journal of Biological Chemistry (via PubMed), 1970. URL:[Link]

-

PubChem Compound Summary for CID 232592: 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione. Source: National Center for Biotechnology Information (2025). URL:[Link]

-

Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Source: Clinical Pharmacokinetics, 2018. URL:[Link]

Sources

- 1. 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | C6H9NO3 | CID 232592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative stress as a mechanism of teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Characterization of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione: A Comprehensive Analytical Guide

Executive Summary & Pharmacological Context

In the realm of antiepileptic drug metabolism, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (often referred to as the active N-demethylated metabolite of paramethadione) occupies a critical space . Paramethadione is an oxazolidinedione-class anticonvulsant administered as a prodrug; upon entering the hepatic system, it undergoes rapid CYP450-mediated N-demethylation to yield this active, long-acting metabolite .

For drug metabolism and pharmacokinetics (DMPK) scientists, accurately identifying this metabolite from biological matrices or synthetic reaction mixtures requires an airtight spectroscopic strategy. As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. Here, we will dissect the causality behind the spectroscopic phenomena of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, providing you with a self-validating analytical framework.

Figure 1: Hepatic CYP450-mediated N-demethylation of paramethadione to its active metabolite.

Structural Architecture & Spectroscopic Causality

The molecular architecture of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (C₆H₉NO₃) dictates its unique spectral signatures . The core is a five-membered heterocycle featuring:

-

A Chiral Center at C5: The simultaneous attachment of a methyl group, an ethyl group, an ether oxygen, and a carbonyl carbon renders C5 a stereocenter. This breaks the symmetry of the attached ethyl group, causing profound effects in the ¹H NMR spectrum.

-

Dual Carbonyl Environments: The C2 carbonyl is flanked by oxygen and nitrogen (carbamate-like), while the C4 carbonyl is flanked by carbon and nitrogen (amide-like). This electronic asymmetry is the primary driver of its distinct FT-IR profile.

-

An Acidic Imide Proton: The unsubstituted N3 position acts as a weak acid (pKa ~6.3), which governs both its behavior in protic NMR solvents and its ionization efficiency in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Profiling

A robust NMR analysis must account for the stereochemical realities of the molecule. Below is the consolidated 1D NMR data, acquired at 298 K in CDCl₃.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |

| C5-CH₃ | 1.48 | Singlet (s) | 3H | Sharp singlet; isolated from adjacent protons. |

| Ethyl-CH₃ | 0.95 | Triplet (t), J = 7.4 Hz | 3H | Standard coupling to adjacent methylene group. |

| Ethyl-CH₂ | 1.75 – 1.95 | Multiplet (m) | 2H | Critical: Diastereotopic protons due to the adjacent C5 chiral center. They form an ABX₃ spin system, preventing a simple quartet. |

| N-H | 8.20 – 8.60 | Broad Singlet (br s) | 1H | Broadened by ¹⁴N quadrupolar relaxation and trace solvent exchange. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Assignment & Causality |

| C4 | 174.5 | Amide-like carbonyl; less deshielded than C2 due to adjacent carbon. |

| C2 | 155.2 | Carbamate-like carbonyl; highly deshielded by flanking O and N atoms. |

| C5 | 84.6 | Quaternary stereocenter; pushed downfield by the highly electronegative O1 ether linkage. |

| Ethyl-CH₂ | 30.1 | Standard aliphatic methylene carbon. |

| C5-CH₃ | 23.4 | Methyl carbon directly attached to the C5 stereocenter. |

| Ethyl-CH₃ | 7.8 | Terminal methyl carbon of the ethyl chain. |

Field Insight: A common pitfall in junior laboratories is misidentifying the ethyl-CH₂ multiplet as an impurity. As an Application Scientist, I always emphasize that the diastereotopic nature of these protons is actually a built-in validation of the C5 stereocenter's integrity.

Vibrational Spectroscopy (FT-IR)

The 1,3-oxazolidine-2,4-dione ring produces a highly diagnostic FT-IR spectrum . The presence of two distinct carbonyl stretches is the definitive proof of ring closure.

Table 3: FT-IR Diagnostic Bands (ATR Modality)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Significance |

| 3250 – 3300 | N-H stretch | Medium, Broad | Confirms the N-demethylated (active) state of the metabolite. |

| 1815 | C=O stretch (C2) | Strong | High force constant driven by the electron-withdrawing O1 and N3 atoms. |

| 1735 | C=O stretch (C4) | Strong | Lower frequency stretch characteristic of the amide-like C4 carbonyl. |

| 1120 | C-O-C stretch | Strong | Confirms the intact oxazolidine ether linkage. |

Mass Spectrometry & Ionization Behavior

To achieve a self-validating dataset, High-Resolution Mass Spectrometry (HRMS) must be utilized in both positive and negative Electrospray Ionization (ESI) modes.

-

Positive Mode (ESI+): Yields the protonated adduct [M+H]⁺ at m/z 144.0656 .

-

Negative Mode (ESI-): Because the N3 proton is acidic (pKa ~6.3), the molecule readily deprotonates, yielding an intense [M-H]⁻ at m/z 142.0510 .

Causality: The ability to detect the molecule in negative mode is a direct chemical consequence of the imide-like N-H bond. If a synthetic derivative fails to ionize in negative mode, it strongly implies unwanted N-alkylation has occurred.

Standardized Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires orthogonal validation. The protocol below is designed as a self-validating system: the structural hypotheses generated by 1D NMR are challenged by 2D NMR, while the electronic environment inferred from FT-IR is corroborated by HRMS ionization behavior.

Figure 2: Standardized multi-modal spectroscopic workflow for oxazolidinedione characterization.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

-

Weigh exactly 10.0 mg of the analyte.

-

Dissolve in 0.6 mL of anhydrous CDCl₃ (0.03% v/v TMS). Validation Check: If the N-H peak at ~8.5 ppm is obscured by water exchange, prepare a secondary sample in DMSO-d₆. The strong hydrogen-bonding nature of DMSO will lock the N-H proton, shifting it downfield (>10.5 ppm) and sharpening the peak, definitively proving its identity.

Step 2: NMR Acquisition (Orthogonal Connectivity)

-

Acquire standard 1D ¹H (16 scans) and ¹³C (512 scans) spectra.

-

Execute an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Validation Check: To prove the oxazolidine ring is intact and not an open-chain isomer, verify that the C5-CH₃ protons (δ 1.48) show a strong ³J correlation to both the C4 carbonyl (δ 174.5) and the C2 carbonyl (δ 155.2).

Step 3: FT-IR Acquisition

-

Place 1-2 mg of neat sample onto the diamond crystal of an ATR-FTIR spectrometer.

-

Apply standard anvil pressure and acquire 32 scans from 4000 to 400 cm⁻¹. Validation Check: ATR is specifically chosen over KBr pelleting to eliminate hygroscopic water absorption, ensuring the 3250 cm⁻¹ N-H band is accurately resolved without interference from O-H stretching.

Step 4: HRMS Analysis

-

Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water (with 0.1% Formic Acid for positive mode; use pure solvents for negative mode).

-

Inject into an ESI-TOF mass spectrometer. Validation Check: Alternate between positive and negative polarities. The simultaneous presence of m/z 144.0656 (+) and 142.0510 (-) mathematically validates the exact mass and confirms the presence of the acidic N-H pharmacophore.

References

-

PubChem. "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione". National Center for Biotechnology Information.[Link]

-

PharmaCompass. "Paramethadione - Drug Information, Uses, Side Effects, Chemistry".[Link]

-

EMBL-EBI. "5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CHEBI:179636)". Chemical Entities of Biological Interest.[Link]

-

Arkivoc. "Flash vacuum pyrolysis of oxazolidine-2,4-diones". Arkat USA, Inc.[Link]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

An authoritative, in-depth guide to the laboratory synthesis of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Paramethadione), tailored for chemical researchers and drug development professionals. This document provides a comprehensive, scientifically-grounded protocol, emphasizing mechanistic understanding, safety, and analytical validation.

Introduction and Scientific Context

The 1,3-oxazolidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in various biologically active compounds. Its most notable therapeutic application is in the class of anticonvulsant drugs. The target molecule of this protocol, 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione, known pharmaceutically as Paramethadione, has been historically used in the treatment of absence (petit mal) seizures.[1][2] Its mechanism of action is understood to involve the reduction of T-type calcium currents within thalamic neurons, a key pathway in controlling the neuronal hypersynchrony characteristic of these seizures.[1][2]

The synthesis of Paramethadione and its analogs remains a relevant topic for researchers exploring new therapeutic agents, developing novel synthetic methodologies, or studying structure-activity relationships (SAR) of the oxazolidinedione class.[3] This guide presents a robust and well-established two-step synthetic route, beginning with the formation of a cyanohydrin intermediate from 2-butanone, followed by a cyclization reaction with urea.[1][4] The causality behind each procedural step, from reagent choice to reaction conditions, is explained to provide a protocol that is not just a series of instructions, but a self-validating scientific method.

Overall Synthetic Strategy and Mechanism

The synthesis is logically divided into two primary transformations:

Part I: Cyanohydrin Formation. This step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of 2-butanone (methyl ethyl ketone).[4][5] Due to the extreme toxicity of hydrogen cyanide (HCN) gas, it is generated in situ from a salt like sodium cyanide (NaCN) and a mineral acid.[4] The planar nature of the starting ketone means the cyanide nucleophile can attack from either face, resulting in a racemic mixture of the chiral cyanohydrin product, 2-hydroxy-2-methylbutanenitrile.[5][6][7]

Part II: Cyclization to form the Oxazolidinedione Ring. The α-hydroxy nitrile intermediate possesses the necessary functionalities for heterocycle formation. In the presence of urea, a cyclization reaction is initiated. The mechanism is believed to involve the initial attack of a urea nitrogen onto the nitrile carbon, followed by intramolecular cyclization and loss of ammonia to form the stable five-membered oxazolidinedione ring.

Figure 1. High-level overview of the two-part synthetic workflow.

Materials, Reagents, and Equipment

The use of high-purity, anhydrous (where specified) reagents is critical for minimizing side reactions and achieving a high yield of the final product.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Recommended Purity | Example Supplier | Key Considerations |

| 2-Butanone | C₄H₈O | 72.11 | ≥99% | Sigma-Aldrich | Store over molecular sieves. |

| Sodium Cyanide | NaCN | 49.01 | ≥98% | Sigma-Aldrich | ACUTELY TOXIC . Handle with extreme caution and appropriate PPE. |

| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% (conc.) | Fisher Scientific | CORROSIVE . Add slowly and with cooling. |

| Urea | CH₄N₂O | 60.06 | ≥99.5% | Acros Organics | |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich | HIGHLY FLAMMABLE . Peroxide formation risk. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR | Used as a saturated aqueous solution. |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific | Used as a drying agent. |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | VWR | For recrystallization. |

Essential Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, rotary evaporator, vacuum filtration apparatus, standard laboratory glassware.

Detailed Experimental Protocol

PART A: Synthesis of 2-Hydroxy-2-methylbutanenitrile

CRITICAL SAFETY WARNING: This procedure generates highly toxic Hydrogen Cyanide (HCN) gas. This entire protocol MUST be performed within a certified, high-flow chemical fume hood. A second researcher should be aware of the procedure being performed. An emergency cyanide exposure antidote kit must be available.

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar. Fit the central neck with a dropping funnel, one side neck with a thermometer, and the other with a gas outlet bubbler vented to a bleach solution to neutralize any excess HCN.

-

Initial Charge: Add 2-butanone (72.1 g, 1.0 mol) to the flask. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.

-

Cyanide Addition: In a separate flask, carefully prepare a solution of sodium cyanide (53.9 g, 1.1 mol) in 150 mL of deionized water. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the sodium cyanide solution dropwise to the stirred, cooled 2-butanone over approximately 90 minutes. The internal temperature must be rigorously maintained below 10 °C to prevent excessive HCN volatilization and side reactions.

-

Acidification: Once the cyanide addition is complete, prepare a solution of concentrated sulfuric acid (27.2 mL, 0.5 mol) in 50 mL of cold water. Add this dilute acid solution dropwise via the dropping funnel to the reaction mixture. Extreme caution is required as this step neutralizes excess cyanide and generates HCN. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Completion: After the acid addition, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up and Extraction: Transfer the reaction mixture to a 1 L separatory funnel. The organic layer containing the cyanohydrin product will separate. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Washing and Drying: Combine all organic layers. Wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine. Dry the combined organic phase over anhydrous magnesium sulfate.

-

Isolation of Intermediate: Filter off the drying agent and remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The resulting colorless to pale yellow oil is crude 2-hydroxy-2-methylbutanenitrile.[5] The crude product is typically of sufficient purity for the subsequent step.

Figure 2. Step-by-step workflow for the synthesis of the cyanohydrin intermediate.

PART B: Synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the crude 2-hydroxy-2-methylbutanenitrile (from Part A, ~1.0 mol) and urea (72.0 g, 1.2 mol).

-

Heating and Reaction: Heat the mixture in an oil bath to 100-110 °C. The solids will melt and form a stirrable slurry. Maintain this temperature and stir vigorously for 4-6 hours. Ammonia gas will be evolved during the reaction.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate:hexane mobile phase. The product will appear as a new, more polar spot.

-

Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The crude product will often solidify into a crystalline mass.

-

Purification by Recrystallization: Scrape the solid from the flask. To purify, dissolve the crude solid in a minimum amount of hot ethanol (approx. 200-300 mL). Once dissolved, add hot deionized water dropwise until the solution becomes persistently cloudy.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Final Product Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of a cold 1:1 ethanol/water mixture. Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

| Analytical Method | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 76-78 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.3 (br s, 1H, NH), 1.90 (q, J=7.4 Hz, 2H, CH₂), 1.50 (s, 3H, CH₃), 0.98 (t, J=7.4 Hz, 3H, CH₂CH₃ ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 175.5 (C=O), 156.2 (C=O), 83.7 (C-quaternary), 32.0 (CH₂), 23.8 (CH₃), 8.5 (CH₂C H₃) |

| FT-IR (KBr, cm⁻¹) | 3255 (N-H stretch), 2970 (C-H stretch), 1835, 1745 (asymmetric and symmetric C=O stretches), 1210 (C-O stretch) |

| Mass Spec (EI) | m/z (%): 143 (M⁺, 15), 115 (M-CO, 100), 86 (45), 57 (80) |

Troubleshooting and Field-Proven Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Yield in Part A | Temperature exceeded 10°C, leading to HCN loss. Incomplete extraction. | Ensure rigorous temperature control with an efficient ice bath. Perform at least three extractions with diethyl ether to maximize recovery. |

| Dark, Oily Product in Part B | Overheating during cyclization (>120°C) causing decomposition. | Use a temperature-controlled oil bath and monitor the internal reaction temperature closely. Do not exceed 110°C. |

| Failure to Crystallize | Presence of unreacted starting materials or oily impurities. | If direct recrystallization fails, purify the crude product via column chromatography on silica gel using an ethyl acetate/hexane gradient. |

| Broad Melting Point | The final product is impure. | Repeat the recrystallization step, ensuring the product is completely dry before analysis. |

References

-

BenchChem (2025). 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Available at: [5]

-

BenchChem (2025). Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxy-2-methylbutanenitrile. Available at: [8]

-

ChemicalBook (2025). 2-hydroxy-2-methylbutanenitrile. Available at: [4]

-

Wikipedia (2026). Paramethadione. Available at: [1]

-

Wikidoc (2015). Paramethadione. Available at:

-

Pharmacy 180 (2023). Oxazolidinediones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [3]

-

Inxight Drugs (2024). PARAMETHADIONE. Available at: [2]

-

Vaia (2024). Reaction of 2-butanone with HCN yields a chiral product. What stereochemistry does the product have? Is it optically active?. Available at: [6]

-

Homework.Study.com (2023). Reaction of butan-2-one with HCN yields a cyanohydrin product (R2C(OH)CN) having a new.... Available at: [7]

Sources

- 1. Paramethadione - Wikipedia [en.wikipedia.org]

- 2. PARAMETHADIONE [drugs.ncats.io]

- 3. pharmacy180.com [pharmacy180.com]

- 4. 2-hydroxy-2-methylbutanenitrile | 4111-08-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vaia.com [vaia.com]

- 7. homework.study.com [homework.study.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: LC-MS/MS Quantification of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione in Human Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Clinical Researchers Matrix: Human Plasma / Serum Analyte: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Active Metabolite of Paramethadione)

Executive Summary

This application note details a highly selective and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione . As the primary active metabolite of the anticonvulsant prodrug paramethadione, accurate pharmacokinetic tracking of this compound is critical for therapeutic drug monitoring and neurological research. This protocol establishes a self-validating analytical workflow that overcomes the historical limitations of Gas-Liquid Chromatography (GLC) and UV-based detection methods.

Pharmacological Context & Analyte Properties

Paramethadione (5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione) is an oxazolidinedione-class anticonvulsant historically utilized for absence seizures. In vivo, it undergoes rapid hepatic N-demethylation via cytochrome P450 (specifically CYP2C9) to form its active metabolite: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione [1].

Because the parent drug has a short half-life, the therapeutic efficacy—specifically the blockade of low-voltage-activated T-type calcium channels in thalamic neurons—is almost entirely mediated by this N-demethylated metabolite, which accumulates in serum due to slow renal excretion[2, 3].

Figure 1: Metabolic activation of paramethadione and its mechanism of action.

Analytical Rationale: The Causality Behind the Method

As a Senior Application Scientist, it is vital to understand why specific analytical modalities are chosen over others. The structure of 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione dictates the following instrumental logic:

-

Rejection of HPLC-UV: The oxazolidinedione ring lacks extended

-conjugation. Consequently, it only exhibits weak UV absorbance at low wavelengths ( -

Rejection of ELSD: Evaporative Light-Scattering Detection (ELSD) requires analytes to be non-volatile. Studies have demonstrated that oxazolidinediones are prone to sublimation within the heated drift tube of an ELSD, leading to catastrophic signal loss [4].

-

Selection of LC-MS/MS (Negative ESI): The molecule contains an imide nitrogen (flanked by carbonyls at C2 and C4) with a

of approximately 6.1. This slight acidity makes it highly amenable to deprotonation. Electrospray Ionization (ESI) in negative ion mode -

Mobile Phase Causality: Despite using negative ESI, the LC mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). Why? At pH 2.7, the analyte is fully protonated (neutral) during chromatography, ensuring robust retention on a hydrophobic C18 column and preventing peak tailing caused by secondary silanol interactions. The high voltage in the ESI source easily forces the deprotonation required for MS detection regardless of the acidic eluent.

Experimental Protocol

Materials and Reagents

-

Reference Standard: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (Purity

99%). -

Internal Standard (IS): Ethosuximide-d3 (or structurally analogous deuterated imide).

-

Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

-

Matrix: Blank human plasma (K2EDTA).

Sample Preparation Workflow (Protein Precipitation)

Protein precipitation (PPT) using acetonitrile is selected for its ability to provide a "hard crash" of plasma proteins, yielding a highly clean extract that minimizes ion suppression in the MS source.

-

Aliquot: Transfer

of human plasma sample into a 1.5 mL Eppendorf tube. -

Spike IS: Add

of the Internal Standard working solution ( -

Precipitate: Add

of ice-cold Acetonitrile (100%) to the tube. -

Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifuge: Spin at

for 10 minutes at 4°C. -

Dilute & Transfer: Transfer

of the clear supernatant into an autosampler vial containing-

Expert Insight: Diluting the high-organic supernatant with aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) when injected onto the reverse-phase column.

-

Figure 2: Step-by-step sample preparation and analytical workflow.

Liquid Chromatography Conditions

| Parameter | Specification |

| Column | Kinetex® C18, 2.1 x 100 mm, 1.7 µm (or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Water |

| Mobile Phase B | 100% LC-MS Acetonitrile |

| Flow Rate | 0.40 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2.0 µL |

| Gradient Program | 0.0–0.5 min: 5% B 0.5–3.0 min: 5% |

Mass Spectrometry Parameters (Negative ESI)

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 2.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Analyte MRM Transition (Quantifier) | |

| Analyte MRM Transition (Qualifier) | |

| Collision Energy (CE) | 12 eV (Quantifier) / 20 eV (Qualifier) |

Data Presentation & Method Validation

A self-validating system requires rigorous checks for linearity, precision, and matrix effects. The following table summarizes the expected validation metrics for this protocol based on FDA/EMA bioanalytical guidelines.

| Validation Parameter | Acceptance Criteria / Result |

| Linear Dynamic Range | 0.1 – 50.0 µg/mL ( |

| Limit of Detection (LOD) | 0.02 µg/mL (S/N |

| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL (S/N |

| Intra-day Precision (CV%) | |

| Inter-day Precision (CV%) | |

| Mean Extraction Recovery | 92% – 96% (Consistent across concentration range) |

| Matrix Effect (Ion Suppression) | 95% – 102% (Indicates negligible matrix interference) |

Troubleshooting & Expert Insights

-

Loss of Sensitivity over Time: Because the analyte is monitored in negative mode, the MS source is highly susceptible to contamination from basic lipids and mobile phase impurities. If the signal degrades, clean the ESI corona needle and the first vacuum stage cone. Ensure the use of ultra-pure LC-MS grade solvents.

-

Peak Tailing: If peak tailing occurs, verify the pH of Mobile Phase A. The pH must remain strictly below 3.0 to keep the imide nitrogen fully protonated during the chromatographic separation.

-

Poor Retention: 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a relatively small, polar molecule. If it elutes too close to the void volume, ensure the initial gradient is held at a maximum of 5% organic solvent. If necessary, switch to an aqueous C18 column (e.g., a polar-endcapped or T3 phase) to increase retention of polar analytes.

References

-

PubChem. "5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione". National Center for Biotechnology Information. URL:[Link]

-

Booker HE, Darcey B. "Paramethadione and metabolite serum levels in humans after a single oral paramethadione dose". Journal of Pharmaceutical Sciences, 1975 Oct;64(10):1702-3. DOI: 10.1002/jps.2600641027. URL:[Link]

-

Oxford Academic. "An Investigation into Detector Limitations Using Evaporative Light-Scattering Detectors For Pharmaceutical Applications". Journal of Chromatographic Science, Volume 41, Issue 8, 2003. URL:[Link]

Application Note: High-Fidelity Mass Spectrometry of Oxazolidinedione Anticonvulsants

This Application Note is structured to serve as a definitive technical guide for the mass spectrometric analysis of oxazolidinedione anticonvulsants, specifically Trimethadione (TMO) and its active metabolite Dimethadione (DMO) .[1][2]

Executive Summary & Mechanism of Action

Oxazolidinediones are a class of anticonvulsants primarily used to treat absence seizures (petit mal) refractory to succinimides. Their mechanism involves the blockade of T-type calcium channels in thalamic neurons. From an analytical perspective, these compounds present unique challenges due to their high volatility (TMO), low molecular weight, and extensive metabolism (N-demethylation).[1][2]

This protocol details a dual-stream analytical approach:

-

GC-EI-MS: The "Gold Standard" for broad-spectrum screening due to the high volatility of TMO.

-

LC-ESI-MS/MS: The modern solution for high-sensitivity quantification in complex biological matrices (plasma/serum), avoiding the need for derivatization.

Chemical Properties & Fragmentation Logic

Understanding the structural breakdown is prerequisite to selecting valid ion transitions.

| Compound | MW | Structure Note | Key Fragmentation (EI/CID) |

| Trimethadione | 143.14 | 3,5,5-Trimethyl-2,4-oxazolidinedione | Loss of CH₃ (N-methyl): Yields m/z 128/129.Ring Cleavage: Loss of CO (-28) and CO₂ (-44).[1][2] |

| Dimethadione | 129.11 | 5,5-Dimethyl-2,4-oxazolidinedione | Active Metabolite. Lacks N-methyl group.Base Peak: Often m/z 43 (Acetyl cation) or m/z 58.[1][2] |

Fragmentation Pathway Diagram

The following logic map illustrates the degradation pathways used for MS/MS transition selection.

Caption: Predicted fragmentation pathways for TMO and DMO in ESI+ mode. The metabolic conversion of TMO to DMO is indicated by the red dashed line.

Protocol A: LC-ESI-MS/MS (Quantitative)

Objective: High-sensitivity quantification of TMO and DMO in human plasma.[1][2] Rationale: Unlike GC-MS, this method requires no derivatization and offers superior throughput.[1][2]

Sample Preparation (Protein Precipitation)

Self-Validating Step: The use of a deuterated internal standard (TMO-d3 or DMO-d3) is mandatory to correct for matrix effects common in ESI.

-

Aliquot: Transfer 100 µL of patient plasma to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH).

-

Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Why? Acidified ACN ensures protein denaturation and promotes protonation of the basic nitrogen, aiding recovery.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Mobile Phase A (Water + 0.1% FA).

-

Critical: Injecting pure ACN can cause peak broadening for early eluters like DMO. Dilution matches the solvent strength to the initial gradient.

-

Chromatographic Conditions[3][4]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Trimethadione | 144.1 | 100.1 | 15 | Quantifier (Loss of CO₂) |

| 144.1 | 129.1 | 10 | Qualifier (Loss of CH₃) | |

| Dimethadione | 130.1 | 87.0 | 18 | Quantifier |

| 130.1 | 43.1 | 25 | Qualifier |

Protocol B: GC-EI-MS (Screening)

Objective: Broad-spectrum forensic screening or confirmation of TMO (highly volatile).[1][2] Rationale: TMO is thermally stable and volatile, making it an ideal candidate for GC without derivatization. DMO may require derivatization (methylation) for optimal peak shape.

Sample Preparation (LLE)[4]

-

Extraction: Mix 0.5 mL plasma with 3 mL Ethyl Acetate or MTBE.

-

Agitate: Rotate for 10 minutes.

-

Separate: Centrifuge and transfer organic layer to a glass tube.

-

Dry: Evaporate to dryness under Nitrogen at 40°C.

-

Caution: TMO is volatile. Do not over-dry or use high heat. Stop immediately upon dryness.

-

-

Reconstitute: Dissolve residue in 100 µL Ethyl Acetate.

GC-MS Parameters[3][5]

-

Inlet: Splitless mode, 250°C.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm).[1][2]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start: 60°C (Hold 1 min)

-

Ramp: 20°C/min to 280°C

-

Hold: 3 min

-

-

MS Source: Electron Ionization (70 eV), Source Temp 230°C.[1][2]

-

SIM Mode:

Method Validation & Troubleshooting

Common Failure Modes

-

Low DMO Sensitivity (LC-MS): DMO is small and polar. It may elute in the void volume if the organic content of the injection is too high. Solution: Ensure the sample diluent matches the initial mobile phase (5% Methanol).

-

TMO Loss (GC-MS): TMO can be lost during the evaporation step of LLE. Solution: Use a "keeper" solvent (e.g., 10 µL dodecane) or switch to the protein precipitation method used in LC-MS.

Linearity & Range[6]

-

Therapeutic Range: TMO (rarely detected due to rapid metabolism), DMO (10–50 µg/mL).[1][2]

-

Calibration Curve: 0.5 µg/mL to 100 µg/mL.

-

Regression: Linear 1/x² weighting.

References

-

NIST Mass Spectrometry Data Center. (2023). Trimethadione Mass Spectrum (Electron Ionization).[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[1][2][3][8] [Link][1][2]

-

Zhang, Y., et al. (2025).[1][2] LC-MS/MS Method for Simultaneous Quantification of Oxazolidinone Antimicrobials. Drug Design, Development and Therapy.[1][2] [Link](Note: Adapted methodology for oxazolidinedione class).

-

Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Application Note 5994-1033EN. [Link]

Sources

- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 2. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 3. Trimethadione [webbook.nist.gov]

- 4. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethadione [webbook.nist.gov]

- 6. Trimethadione [webbook.nist.gov]

- 7. mzcloud.org [mzcloud.org]

- 8. Trimethadione [webbook.nist.gov]

In Vitro Pharmacological Profiling of 5-Ethyl-5-Methyl-1,3-Oxazolidine-2,4-Dione: T-Type Calcium Channel Modulation and Electrophysiology

Target Audience: Researchers, electrophysiologists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Introduction & Pharmacological Context

In the landscape of antiepileptic drug development, understanding the pharmacokinetic and pharmacodynamic profiles of active metabolites is as critical as evaluating the parent compound. 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione (CAS 52387-52-7) is the primary active, N-demethylated metabolite of the oxazolidinedione anticonvulsant paramethadione[1].

While paramethadione acts essentially as a prodrug with a relatively short half-life, its conversion into 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione is responsible for the prolonged therapeutic efficacy observed in patients[2]. The primary mechanism of action of this metabolite is the state-dependent blockade of low-voltage-activated (LVA) T-type calcium channels (specifically isoforms CaV3.1, CaV3.2, and CaV3.3)[3]. By inhibiting these channels, the compound suppresses the hypersynchronous, oscillatory burst firing in thalamocortical relay neurons, which is the pathophysiological hallmark of absence seizures[4].

As a Senior Application Scientist, I have structured this guide to provide the mechanistic rationale and validated in vitro protocols required to study this compound. Evaluating the metabolite directly in vitro is essential, as applying the parent prodrug to isolated cells will yield false-negative or significantly attenuated efficacy data due to the lack of hepatic CYP450 enzymes in standard cell cultures[2].